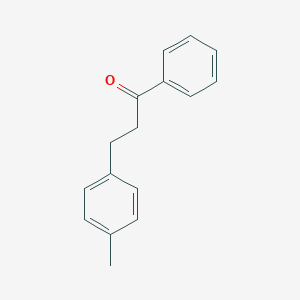

3-(4-Methylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMLYDUTYXBITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472198 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-50-7 | |

| Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Propiophenone and Its Core Derivatives

Direct Synthesis Strategies for the Propiophenone (B1677668) Core

The construction of the fundamental propiophenone structure is a critical first step. Various methods have been developed to achieve this, often relying on precursor molecules that can be chemically transformed into the desired ketone.

A common and well-documented method for synthesizing the propiophenone core involves a two-step process starting from m-tolualdehyde (3-methylbenzaldehyde). In the initial step, m-tolualdehyde undergoes a nucleophilic addition reaction with an ethyl Grignard reagent, such as ethyl magnesium chloride or bromide. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures of 10°C or lower. The highly nucleophilic nature of the Grignard reagent facilitates the formation of a new carbon-carbon bond, resulting in the intermediate secondary alcohol, 3'-(4-methylphenyl)propanol.

The second step involves the oxidation of the newly formed alcohol to the corresponding ketone, 3-(4-Methylphenyl)propiophenone. This oxidation can be achieved using various oxidizing agents. One approach utilizes oxygen as the oxidant in the presence of a composite catalyst system. google.com This catalytic system consists of nitroxide free radicals, an inorganic bromide (such as sodium bromide, potassium bromide, or liquid bromine), and a nitrite (B80452) salt (like sodium nitrite or potassium nitrite). google.com

Another significant precursor-based route is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.orgalfa-chemistry.com This classic organic reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org For the synthesis of propiophenone derivatives, this would typically involve reacting a substituted benzene (B151609) with propionyl chloride or propionic anhydride. google.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion is generated and then attacks the aromatic ring to form the aryl ketone. sigmaaldrich.com A variation of this method involves the use of a solid catalyst like zinc oxide (ZnO) or a greener approach using cyanuric chloride and AlCl₃. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction presents another modern and versatile method for creating the carbon-carbon bonds necessary for the propiophenone core. libretexts.orgnih.govrsc.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For instance, a tolylboronic acid could be coupled with a phenylpropenone derivative to construct the desired framework. The reaction typically proceeds in three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

A summary of precursor-based synthetic routes is presented below:

| Starting Material | Reagents | Key Intermediate | Final Product | Reaction Type |

| m-Tolualdehyde | 1. Ethyl Grignard Reagent2. Oxidizing Agent (e.g., O₂, composite catalyst) | 3'-(4-Methylphenyl)propanol | This compound | Grignard Reaction followed by Oxidation |

| Substituted Benzene | Propionyl Chloride, Lewis Acid (e.g., AlCl₃) | Acylium ion | Propiophenone Derivative | Friedel-Crafts Acylation |

| Tolylboronic Acid | Phenylpropenone derivative, Palladium catalyst, Base | - | This compound | Suzuki-Miyaura Coupling |

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives with different functional groups. These modifications can alter the molecule's chemical properties and potential applications.

Halogenation, such as bromination, is a common functionalization reaction. For instance, the related compound 3',4'-(methylenedioxy)propiophenone can be brominated at the alpha-carbon (the carbon adjacent to the carbonyl group) to yield 2-Bromo-3',4'-(methylenedioxy)propiophenone. caymanchem.com This type of reaction typically involves the use of a brominating agent, and the resulting alpha-bromo ketone is a versatile intermediate for further synthetic transformations.

Grignard reagents can be utilized to introduce methoxy (B1213986) groups onto the propiophenone structure. A notable example is the synthesis of 3-methoxypropiophenone. ncl.res.ingoogle.com This process can start with m-methoxybromobenzene, which reacts with magnesium in the presence of a catalyst like aluminum chloride in a solvent such as tetrahydrofuran (THF) to form a Grignard reagent. google.com This Grignard reagent then reacts with propionitrile. google.com The resulting intermediate is then hydrolyzed to produce 3-methoxypropiophenone. google.com This method offers a high-yield pathway to this important derivative. ncl.res.ingoogle.com

A continuous flow process for this synthesis has also been developed, achieving an 84% yield, a significant improvement over the 50% yield from an optimized batch synthesis. ncl.res.in

| Derivative | Starting Material | Key Reagents | Reaction Type | Reported Yield |

| 3-Methoxypropiophenone | m-Methoxybromobenzene | 1. Mg, AlCl₃, THF2. Propionitrile3. Acidic workup | Grignard Reaction | 88.6% (Batch) google.com, 84% (Continuous Flow) ncl.res.in |

The introduction of fluorine atoms can be achieved through variations of the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.orgalfa-chemistry.com While direct fluorination can be challenging, a common strategy is to use a fluorinated precursor in the acylation reaction. For example, a fluoro-substituted benzoyl chloride could be reacted with a suitable aromatic compound. The Friedel-Crafts reaction is catalyzed by a Lewis acid, and various catalysts have been explored to improve efficiency and reduce environmental impact. organic-chemistry.org Research has shown that solid acid catalysts and even biocatalysts can be employed for Friedel-Crafts type reactions. nih.gov

The introduction of a carboethoxy group (an ethyl ester) onto the propiophenone structure can be accomplished through various synthetic routes. One potential method involves the use of a precursor that already contains the carboethoxy group. For instance, a carboethoxy-substituted benzoyl chloride could be used in a Friedel-Crafts acylation reaction with a suitable aromatic substrate.

Alternatively, a multi-step synthesis could be employed. This might involve creating a carboxylic acid derivative of the propiophenone, which could then be esterified with ethanol (B145695) in the presence of an acid catalyst to form the carboethoxy-functionalized product. The specific strategy would depend on the desired position of the carboethoxy group on the molecule.

Thiomethyl Group Incorporation

The introduction of a thiomethyl (-SCH3) group into the structure of this compound can lead to novel derivatives with potentially altered chemical and biological properties. While specific laboratory procedures for the direct thiomethylation of this compound are not extensively detailed in readily available literature, the existence of such compounds is confirmed through chemical supplier listings and databases. These compounds are typically named based on the position of the thiomethyl group on the phenyl rings.

For instance, compounds such as 4'-thiomethyl-3-(4-thiomethylphenyl)propiophenone (B1343442) and 2'-thiomethyl-3-(2-thiomethylphenyl)propiophenone (B1327542) are commercially available, indicating that synthetic routes for their production have been developed. riekemetals.comnih.gov Another noted derivative is 4'-Methyl-3-(2-thiomethylphenyl)propiophenone. bldpharm.com The synthesis of these molecules would likely involve multi-step processes, potentially utilizing precursors already containing the thiomethyl group or through post-synthesis modification of the parent propiophenone structure.

General synthetic strategies for introducing a thiomethyl group onto an aromatic ring can involve various methods, such as the reaction of an aryl halide with a thiomethoxide source, or the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong acid which can act as a source for the thiomethyl group in certain reactions. For example, strong Brønsted acids have been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones in DMSO to yield complex benzothiazines, a reaction that involves the formation of new carbon-sulfur bonds. researchgate.net

Below is a table of known thiomethylated derivatives of 3-phenylpropiophenone structures.

| Compound Name | Molecular Formula | CAS Number | Notes |

| 4'-thiomethyl-3-(4-thiomethylphenyl)propiophenone | C17H18OS2 | 898781-01-6 | A derivative with thiomethyl groups on both the phenyl ring attached to the carbonyl and the phenyl ring at the 3-position. riekemetals.com |

| 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | C17H18OS2 | 898754-48-8 | Also known as 1,3-bis(2-methylsulfanylphenyl)propan-1-one, this compound features thiomethyl groups at the ortho position of both phenyl rings. nih.gov |

| 4'-Methyl-3-(2-thiomethylphenyl)propiophenone | Not specified | 898754-23-9 | This derivative contains a methyl group on one phenyl ring and a thiomethyl group on the other. bldpharm.com |

Table 1: Examples of Thiomethylated Propiophenone Derivatives

Methyl Group Substitution on Phenyl Ring

The synthesis of the parent compound, this compound, inherently involves the strategic placement of a methyl group on one of its phenyl rings. A primary and efficient method for achieving this is through the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction can be employed to construct the carbon skeleton of the molecule.

One common approach involves the reaction of benzene with 3-(4-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The 3-(4-methylphenyl)propionyl chloride precursor can be prepared from 3-(p-Tolyl)propionic acid by reacting it with an agent like oxalyl chloride.

Alternatively, a Friedel-Crafts acylation can be performed between toluene (B28343) (methylbenzene) and propionyl chloride. However, to obtain the desired this compound structure, a multi-step synthesis is more likely. A plausible route involves the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone, followed by a separate reaction sequence to introduce the 4-methylphenyl group at the 3-position.

A more direct synthesis involves the reaction of 3-phenylpropionyl chloride with toluene. In this scenario, the methyl group on the toluene ring directs the incoming acyl group primarily to the para position (position 4), due to the electron-donating and activating nature of the methyl group. This regioselectivity is a key principle in electrophilic aromatic substitutions on substituted benzene rings.

The synthesis of related propiophenones often utilizes similar principles. For example, 3-methoxypropiophenone can be synthesized via a Grignard reaction between a Grignard reagent generated from m-methoxybromobenzene and propionitrile, under the catalysis of aluminum chloride. google.com Another established method for producing propiophenone itself is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures. google.com

Below is a table summarizing a synthetic reaction for a precursor to this compound.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| 3-(4-methylphenyl)propionic acid | Oxalyl chloride | Dichloromethane (B109758) | Stirred at 20°C for 16 hours | 3-(4-methylphenyl)propionyl chloride |

Table 2: Synthesis of 3-(4-methylphenyl)propionyl chloride

Elucidation of Reaction Mechanisms and Pathways of 3 4 Methylphenyl Propiophenone

Fundamental Reaction Types

The primary reaction types involving 3-(4-methylphenyl)propiophenone and its derivatives include oxidation, reduction, nucleophilic substitution on halogenated analogs, electrophilic aromatic substitution, and nucleophilic addition to the carbonyl group.

The oxidation of propiophenone (B1677668) derivatives can proceed via different pathways depending on the oxidizing agent and reaction conditions. For instance, under acidic or basic conditions, the ketone group can be cleaved. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium typically lead to the cleavage of the ketone, yielding a carboxylic acid. In the case of this compound, this would likely result in the formation of 3-(4-methylphenyl)propanoic acid.

Another potential oxidation pathway involves the benzylic position of the tolyl group. However, the presence of the ketone functionality can influence the regioselectivity of this oxidation. Electrochemical studies on related compounds, such as 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene, have demonstrated that the methylphenyl group can undergo oxidation, forming cation radicals. ox.ac.uk

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Major Product(s) (Predicted) | Mechanism |

| KMnO₄/H⁺ | Reflux | 3-(4-Methylphenyl)propanoic acid | Cleavage of the ketone group |

| CrO₃/H₂SO₄ | 60°C | 4-Methylbenzoic acid and benzoic acid derivatives | Oxidative cleavage |

This table is predictive and based on the general reactivity of similar ketones.

The ketone functional group in this compound is readily reduced to a secondary alcohol. Hydride-based reagents are commonly employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the corresponding alcohol, 1-phenyl-3-(4-methylphenyl)propan-1-ol.

Table 2: Reduction Reactions of this compound

| Reducing Agent | Solvent | Product | Mechanism |

| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 1-Phenyl-3-(4-methylphenyl)propan-1-ol | Nucleophilic addition of hydride |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-Phenyl-3-(4-methylphenyl)propan-1-ol | Nucleophilic addition of hydride |

Halogenated derivatives of this compound can undergo nucleophilic aromatic substitution (SNAAr) reactions. The success of these reactions is highly dependent on the position of the halogen and the presence of activating groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com For a nucleophilic attack to occur, the aromatic ring must be electron-poor, which is typically achieved by having strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com

In the absence of such activating groups, the reaction is generally difficult. However, under forcing conditions with very strong nucleophiles, substitution can occur. youtube.com The mechanism for activated aryl halides typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Both the phenyl and the tolyl rings of this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The acyl group (-COCH₂CH₂-tolyl) is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on the unsubstituted phenyl ring will primarily occur at the meta position. libretexts.org

Conversely, the methyl group on the tolyl ring is an activating, ortho- and para-directing group because of its electron-donating inductive effect. youtube.com This means that electrophilic substitution on the tolyl ring will be directed to the positions ortho and para to the methyl group. The presence of these competing directing effects can lead to a mixture of products, and the reaction conditions would need to be carefully controlled to achieve selectivity. libretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Aromatic Ring | Substituent | Activating/Deactivating | Directing Effect |

| Phenyl | -COCH₂CH₂(p-tolyl) | Deactivating | Meta |

| Tolyl | -CH₃ | Activating | Ortho, Para |

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental transformation in carbonyl chemistry. fiveable.me A wide variety of nucleophiles, including organometallic reagents (like Grignard reagents and organolithium compounds), cyanide ions, and ylides, can add to the carbonyl group. youtube.com

The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate as the hybridization of the carbon changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The steric hindrance around the carbonyl group and the electronic effects of the substituents can influence the rate of nucleophilic addition. masterorganicchemistry.com

Proposed Mechanistic Intermediates and Transition States

Several key intermediates and transition states are proposed in the reactions of this compound:

Tetrahedral Alkoxide Intermediate: This intermediate is central to both the reduction of the ketone and nucleophilic addition reactions at the carbonyl carbon. fiveable.melibretexts.org It is formed when a nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to become sp³-hybridized and tetrahedral. libretexts.org

Arenium Ion (Sigma Complex): In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the aromatic rings leads to the formation of a positively charged, resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate determines the regioselectivity of the substitution.

Meisenheimer Complex: For nucleophilic aromatic substitution on a halogenated derivative, the reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. libretexts.org This complex is formed by the addition of the nucleophile to the aromatic ring and is stabilized by electron-withdrawing groups. nih.gov

Enolate Intermediate: In the presence of a base, this compound can form an enolate ion by deprotonation of the α-carbon. This nucleophilic intermediate can then participate in various reactions, such as aldol (B89426) condensations or alkylations.

Catalytic Approaches in the Transformation of 3 4 Methylphenyl Propiophenone and Its Analogues

Organic Catalysis in Multi-Component Condensations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While specific examples detailing the use of organic catalysts in multi-component condensations for 3-(4-Methylphenyl)propiophenone are not extensively documented in the provided research, the principles can be applied from related transformations.

One of the most relevant condensation reactions for producing structures related to propiophenones is the Claisen-Schmidt condensation, which is used to synthesize chalcones. For instance, 1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one derivatives are prepared via this method . The synthesis of 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one, a chalcone (B49325) analogue, has been achieved through the reaction of p-methylacetophenone and benzaldehyde (B42025) chemicalbook.com. Although this specific example utilized sulfuric acid, such condensations are prime candidates for organocatalysis, which offers advantages in terms of milder conditions and avoiding harsh acids.

Metal-Catalyzed Transformations

Transition metals, particularly palladium, play a crucial role in the functionalization of propiophenone (B1677668) structures. These catalysts facilitate a wide range of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Palladium catalysis is a powerful tool for constructing complex molecular frameworks. A notable application is the synthesis of β,β-diaryl propiophenones through a domino reaction involving enaminones and aryl boronic acids. rsc.org This process represents the first instance of a transition metal-catalyzed conversion of an enaminone C-N bond to generate a new C-C(aryl) structure. rsc.org The reaction proceeds via arylboronation, elimination, and subsequent enone hydroarylation, all catalyzed by palladium. rsc.org

The versatility of this method allows for the synthesis of a variety of substituted β,β-diaryl propiophenones with good to excellent yields. rsc.org

Table 1: Palladium-Catalyzed Synthesis of Substituted β,β-Diaryl Propiophenones

| Product | Aryl Boronic Acid Substituent | Propiophenone Substituent | Yield | Reference |

|---|---|---|---|---|

| 3,3-Diphenyl-1-(p-tolyl)propan-1-one | Phenyl | p-tolyl | 75% | rsc.org |

| 3,3-Bis(4-methoxyphenyl)-1-phenylpropan-1-one | 4-methoxyphenyl | Phenyl | 72% | rsc.org |

| 3,3-Bis(4-chlorophenyl)-1-phenylpropan-1-one | 4-chlorophenyl | Phenyl | 70% | rsc.org |

| 1-(4-Chlorophenyl)-3,3-diphenylpropan-1-one | Phenyl | 4-chlorophenyl | 73% | rsc.org |

| 3,3-Diphenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one | Phenyl | 4-(trifluoromethyl)phenyl | 69% | rsc.org |

Furthermore, palladium catalysis is employed in Suzuki-Miyaura and Sonogashira coupling reactions to modify related heterocyclic structures, demonstrating its broad applicability. researchgate.net In some instances, palladium-catalyzed Suzuki cross-coupling reactions are performed using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance efficiency. mdpi.com

Enantioconvergent catalysis is a powerful strategy that converts a racemic mixture of a starting material into a single enantiomer of the product. nih.gov This approach has been successfully applied to propiophenone derivatives, primarily through nickel-catalyzed cross-coupling reactions. nih.govacs.org

A key example involves the reaction of racemic α-bromo propiophenone with a Grignard reagent, such as phenylmagnesium bromide, catalyzed by a nickel complex with a chiral ligand (e.g., NiBr2/PhBox). acs.orgnih.gov This reaction proceeds through a radical chain process where both enantiomers of the racemic substrate are converted into a prochiral radical intermediate. acs.org The chiral catalyst then controls the subsequent C-C bond formation to yield a single enantiomeric product with high enantioselectivity. acs.org This methodology is significant for creating enantioenriched compounds from readily available racemic precursors. nih.govacs.org

Phase-Transfer Catalysis in Propiophenone Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. wikipedia.orgcrdeepjournal.org This method offers numerous benefits, including milder reaction conditions, increased yields, reduced cycle times, and the elimination of hazardous solvents. crdeepjournal.org

A prominent example is the synthesis of 4-benzyloxy propiophenone from 4-hydroxy propiophenone and benzyl (B1604629) chloride. acs.org This reaction utilizes a liquid-liquid-liquid (L-L-L) PTC system with tetrabutyl ammonium bromide (TBAB) as the catalyst. acs.org The novelty of the L-L-L PTC system is that the catalyst forms its own separate phase, which allows for easy separation and reuse. acs.org This approach not only intensifies the reaction rate but also achieves 100% selectivity for the desired product, aligning with the principles of green chemistry by minimizing waste. acs.org

Table 2: Advantages of Phase-Transfer Catalysis (PTC) in Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Increased Yields | PTC can lead to quantitative yields of the desired products. | crdeepjournal.orgacs.org |

| Milder Conditions | Reactions are often conducted at or near room temperature and atmospheric pressure. | acs.orgresearchgate.net |

| Waste Minimization | Reduces the need for excess reagents and hazardous solvents, and allows for catalyst recycling in L-L-L systems. | crdeepjournal.orgacs.org |

| Process Intensification | The formation of a third catalyst-rich phase can sharply increase reaction rates. | acs.orgresearchgate.net |

| High Selectivity | Can suppress side reactions, leading to highly selective product formation. | acs.org |

Biocatalytic and Enzymatic Synthetic Strategies

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional selectivity and operation under environmentally benign conditions. In the context of propiophenones, enzymatic strategies have shown significant potential.

For example, enzymes have been used for the efficient oxidation of propiophenone. Specifically, ssnBVMO enzymes can convert propiophenone into phenyl propanoate with a high efficiency of 95% . This highlights the power of enzymes to perform selective oxidations that might be challenging using traditional chemical methods.

Additionally, enzymatic esterification has been explored for related structures. In one study, acetal (B89532) derivatives of various sugars were subjected to enzymatic esterification with 3-(4-hydroxyphenyl)propionic acid, demonstrating the applicability of enzymes in modifying molecules containing a phenylpropane core researchgate.net. These biocatalytic approaches represent a growing field for the green and selective synthesis and modification of propiophenone-based compounds.

Advanced Spectroscopic and Structural Characterization of 3 4 Methylphenyl Propiophenone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(4-Methylphenyl)propiophenone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. chemistrysteps.com

In the ¹H NMR spectrum of a related compound, 1-(p-tolyl)propan-1-one, the signals for the aromatic protons typically appear in the downfield region, while the aliphatic protons of the propyl group and the methyl group on the phenyl ring are found in the upfield region. chemicalbook.com For instance, in a similar propiophenone (B1677668) structure, the methylene (B1212753) protons adjacent to the carbonyl group are deshielded and appear at a higher chemical shift compared to the terminal methyl protons. chemicalbook.com The chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. pdx.edumsu.edu

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. oregonstate.eduwizeprep.com The carbonyl carbon of the ketone is characteristically found at a very low field (high ppm value). organicchemistrydata.org The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. ucl.ac.uk For example, the carbon bearing the methyl group will have a different chemical shift compared to the unsubstituted aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Propiophenone Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |

| Methylene Protons (-CH₂-) | 2.8 - 3.2 | 30 - 40 |

| Methyl Protons (-CH₃) | 1.0 - 1.3 | 15 - 25 |

| Carbonyl Carbon (C=O) | - | 190 - 210 |

| Aromatic Methyl Carbon | 2.3 - 2.5 | 20 - 22 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the derivative.

Two-Dimensional (2D) NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the structure. mdpi.comnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for establishing the connectivity of the aliphatic chain and assigning protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the propiophenone side chain.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like propiophenone derivatives. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.netscirp.org

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. imreblank.ch For propiophenone derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group. nih.gov For example, in propiophenone, major fragments are observed at m/z 105 and 77, corresponding to the benzoyl cation and the phenyl cation, respectively. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov This is a critical tool for confirming the molecular formula of newly synthesized compounds. The exact mass of this compound (C₁₆H₁₆O) is 224.1201 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 2: Key Mass Spectrometry Data for Propiophenone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Propiophenone | C₉H₁₀O | 134.18 | 105, 77, 51 |

| 3'-Methylpropiophenone | C₁₀H₁₂O | 148.20 | - |

| 3,4-Methylenedioxypropiophenone | C₁₀H₁₀O₃ | 178.18 | - |

| 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | C₁₅H₁₅NO | 225.28 | - |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rasayanjournal.co.in

In the FTIR spectrum of a propiophenone derivative, the most prominent absorption band is typically the strong carbonyl (C=O) stretch, which appears in the region of 1670-1690 cm⁻¹. chemicalbook.comsemanticscholar.org The exact position of this band can be influenced by conjugation and substituents on the aromatic ring. Other characteristic absorptions include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and the C-C stretching vibrations of the aromatic ring. researchgate.netorientjchem.org For instance, the IR spectrum of propiophenone shows characteristic peaks for the carbonyl group and the aromatic ring. nih.gov For derivatives containing a methylenedioxy group, characteristic bands can also be observed in the vapor phase IR spectrum. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1670 - 1690 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound and its derivatives, the IR spectrum is dominated by signals from the carbonyl group, aromatic rings, and aliphatic chain.

The gas-phase IR spectrum of 4'-Methylpropiophenone (B145568), a structural isomer of this compound, provides insight into the expected vibrational modes. nist.govnist.gov Key spectral features for propiophenone and its derivatives typically include:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. For instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a characteristic C=O stretching band at 1663 cm⁻¹. mdpi.com

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: These are observed as several bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur at lower wavenumbers.

The analysis of various plant extracts containing phenolic and flavonoid compounds by FTIR has also demonstrated the presence of these characteristic functional groups. scielo.br

Table 1: Characteristic Infrared Absorption Bands for Propiophenone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: This table is a generalization based on typical values for related compounds. Actual values for this compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the structural properties of materials in various states. spectrabase.comresearchgate.netnih.gov Applications of Raman spectroscopy in the study of chalcones and related compounds include the characterization of vibrational modes and the investigation of molecular interactions. researchgate.netmdpi.com

For a molecule like this compound, Raman spectroscopy can be used to:

Identify the molecular fingerprint: The Raman spectrum provides a unique pattern of vibrational bands that can be used for identification.

Study conformational isomers: Different conformers of a molecule can give rise to distinct Raman spectra.

Analyze crystal packing and intermolecular interactions: Changes in the Raman spectrum can indicate the presence of hydrogen bonding or other intermolecular forces.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign vibrational modes accurately. researchgate.net For example, in the study of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, DFT calculations were employed to analyze the vibrational spectra and understand the intramolecular charge transfer within the molecule. researchgate.net

Table 2: Expected Raman Shifts for Key Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1710 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C=C | Stretch | 1580 - 1620 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Note: This table presents expected ranges based on data from related compounds. Specific values for the target molecule may differ.

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. crystallography.net By analyzing the diffraction pattern of a single crystal, it is possible to construct a detailed three-dimensional model of the molecule. This technique has been successfully applied to various chalcone (B49325) and propiophenone derivatives, revealing important structural features. mdpi.comugr.esnih.gov

For instance, the SCXRD analysis of a flavone-chalcone hybrid compound, (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one, revealed that it crystallizes in the triclinic space group P-1. ugr.es The study of 3-(p-Tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one also provided detailed structural information, including its distorted tetrahedral geometry around the sulfur atom. researchgate.net

A search of the Crystallography Open Database did not yield a specific entry for this compound, but data for related structures illustrate the type of information obtained. rigaku.comresearchgate.net For example, the crystallographic data for 3-(4-Methylphenyl)-4H-chromen-4-one is summarized below. semanticscholar.org

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Compound

| Parameter | Value |

| Compound Name | 3-(4-Methylphenyl)-4H-chromen-4-one |

| Chemical Formula | C₁₆H₁₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4514 (3) |

| b (Å) | 7.0785 (4) |

| c (Å) | 13.3144 (7) |

| α (°) | 78.906 (2) |

| β (°) | 85.276 (2) |

| γ (°) | 79.628 (2) |

| Volume (ų) | 586.19 (5) |

| Z | 2 |

Data obtained from a related chromenone derivative to illustrate the output of an SCXRD experiment. semanticscholar.org

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials and is particularly important for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a unique fingerprint for each crystalline phase.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different solubilities and bioavailabilities. PXRD is routinely used to identify and quantify the polymorphic content of a sample. While no specific PXRD data for polymorphs of this compound were found, the general methodology for such a study would involve:

Screening for Polymorphs: Attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates).

PXRD Analysis: Recording the PXRD pattern for each crystalline form obtained.

Data Comparison: Comparing the diffraction patterns to identify unique polymorphs. Each polymorph will have a distinct set of diffraction peaks.

Structural Elucidation: In some cases, the crystal structure can be solved from high-quality powder diffraction data, especially with the aid of computational methods.

Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 3-(4-methylphenyl)propiophenone, these methods can elucidate its electronic landscape and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.netscielo.org.mx DFT calculations, often using hybrid functionals like B3LYP, can be employed to determine a variety of molecular descriptors for this compound. nih.govniscpr.res.in

Key electronic properties that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can be derived from HOMO and LUMO energies. scielo.org.mxnih.govnih.gov These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule. tandfonline.com

The table below illustrates the types of data that can be generated for this compound using DFT calculations.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Provides insight into the overall electronic character of the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. |

Ab Initio Methods for Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for predicting spectroscopic properties. mdpi.com While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio calculations can be used to predict:

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. tandfonline.comepstem.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within an ab initio framework, can predict ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation. researchgate.netepstem.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT), an extension of DFT, can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. niscpr.res.intandfonline.com

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules like this compound. plos.org

Key insights from MD simulations include:

Conformational Preferences: MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational equilibrium and dynamics of this compound.

Binding Interactions: MD simulations are widely used to study the binding of a ligand to a protein or other receptor. unimi.it If this compound were to be studied as a potential bioactive molecule, MD simulations could be used to model its interaction with a biological target. unimi.it

Electrostatic Potential (ESP) Mapping and pKa Prediction

The electrostatic potential (ESP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. researchgate.netlibretexts.org It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. youtube.com

ESP Mapping: For this compound, an ESP map would reveal the nucleophilic and electrophilic sites. researchgate.net The oxygen atom of the carbonyl group would be expected to be a region of negative electrostatic potential (red or yellow), indicating its susceptibility to electrophilic attack. researchgate.netyoutube.com Regions of positive potential (blue) would indicate sites prone to nucleophilic attack. researchgate.netyoutube.com

pKa Prediction: The pKa of a molecule is a measure of its acidity. Computational methods can be used to predict pKa values, which is particularly useful when experimental determination is challenging. nih.govreddit.com For this compound, the acidity of the α-protons (protons on the carbon adjacent to the carbonyl group) is of interest. Computational approaches for pKa prediction often involve calculating the free energy change of the deprotonation reaction in a solvent, typically using a combination of quantum mechanics and a continuum solvent model. mdpi.com

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. uio.no For reactions involving this compound, such as oxidation or reduction, computational methods can be used to:

Identify Reaction Pathways: By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, including transition states and intermediates.

Calculate Activation Energies: The energy barriers for different reaction steps can be calculated, providing insight into the reaction kinetics.

Model Transition States: The geometry and electronic structure of transition states can be modeled to understand the factors that control the stereochemistry and regioselectivity of a reaction.

For example, in the reduction of the ketone group of this compound, computational modeling could be used to study the approach of a hydride reagent and the geometry of the transition state leading to the corresponding alcohol.

Applications of 3 4 Methylphenyl Propiophenone As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Diverse Organic Compounds

3-(4-Methylphenyl)propiophenone is a key intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and chemical research sectors. chemicalbook.com Its propiophenone (B1677668) backbone is a common structural motif in various biologically active compounds.

One notable application is its use as a starting material in multi-step syntheses. For instance, it can be transformed into other chemical entities through reactions targeting its ketone functional group. A common synthetic route involves the bromination of this compound to produce α-bromo-(4'-methylphenyl)-propan-1-one. This brominated intermediate is then susceptible to nucleophilic substitution. For example, reaction with methylamine (B109427) can yield 1-(4-methylphenyl)-2-methylaminopropanone, which can be further converted to its hydrochloride salt. scribd.com

The general synthetic pathway can be summarized as follows:

| Reactant | Reagents | Product |

| This compound | 1. Bromine, Acetic Acid 2. Methylamine | 1-(4-methylphenyl)-2-methylaminopropanone |

This reactivity makes it a valuable precursor for generating a range of substituted aminoketones, which are important pharmacophores in medicinal chemistry.

Precursor to β-Acetamido Ketones and Esters

The synthesis of β-acetamido ketones can be achieved through a one-pot condensation reaction involving an acetophenone (B1666503) derivative, an aldehyde, acetyl chloride, and acetonitrile (B52724). nih.gov As a substituted acetophenone, this compound can, in principle, serve as the ketone component in this type of transformation.

The general reaction scheme for the synthesis of β-acetamido ketones is a multicomponent reaction that offers an efficient route to these valuable compounds. nih.gov A typical procedure involves the use of a catalyst, such as boric acid, to facilitate the condensation of the reactants at room temperature. nih.gov

| Reactants | Catalyst | Product Type |

| Aldehyde, Acetophenone, Acetyl Chloride, Acetonitrile | Boric Acid | β-Acetamido Ketone |

This method is valued for its mild reaction conditions, simple procedure, and good to excellent yields. nih.gov The resulting β-acetamido ketones are significant synthetic intermediates for various biologically active molecules.

Role in the Development of Photo-Radical Polymerization Initiators

Substituted propiophenones, including this compound, have applications as photo-radical polymerization initiators. chemicalbook.com A photoinitiator is a molecule that, upon absorption of light, generates reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com

These initiators are classified into two main types:

Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com

Type II photoinitiators undergo a bimolecular reaction where the excited state of the photoinitiator interacts with a co-initiator to generate free radicals. sigmaaldrich.com

The effectiveness of a photoinitiator is dependent on the overlap between its absorption spectrum and the emission spectrum of the light source. sigmaaldrich.com The aromatic ketone structure within this compound allows it to absorb UV light and subsequently generate radicals capable of initiating the polymerization of monomers, such as vinyl compounds. chemicalbook.com

Functionalization for Advanced Material Precursors

The structure of this compound allows for its functionalization to create precursors for advanced materials. A key application in this area is its use in the development of photo-radical polymerization initiators that can be incorporated into polymer chains to create functional materials.

For example, it can be used to create a cross-linkable silyl (B83357) group-terminated vinyl polymer. chemicalbook.com This involves modifying the this compound molecule to include a silyl group, which can then be incorporated into a vinyl polymer. The resulting polymer has photo-initiated cross-linking capabilities, making it useful for applications requiring coatings, adhesives, and other advanced materials where curing with light is advantageous.

Green Chemistry Principles Applied to 3 4 Methylphenyl Propiophenone Research

Methodologies for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.gov An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wikipedia.orgscranton.edu Reactions like substitutions and eliminations often generate significant waste, leading to poor atom economy. nih.gov

In the synthesis of propiophenone (B1677668) derivatives, different routes exhibit varying levels of atom economy. The classical Friedel-Crafts acylation, a common method for synthesizing aryl ketones like 4'-Methylpropiophenone (B145568), involves reacting a substituted benzene (B151609) (like toluene) with an acylating agent (like propionyl chloride) in the presence of a Lewis acid catalyst. chemicalbook.comscribd.com

Reaction: Toluene (B28343) + Propionyl Chloride → 4'-Methylpropiophenone + HCl

While this reaction can be efficient in terms of yield, the formation of a stoichiometric byproduct (HCl, which is then neutralized, creating salt waste) inherently lowers its atom economy.

In contrast, addition reactions are fundamentally more atom-economical. jocpr.com For instance, a synthetic route to 3'-methyl propiophenone starts with the addition of an ethyl Grignard reagent to m-methyl benzaldehyde (B42025), followed by oxidation. google.com The initial Grignard addition step, where the ethyl group is added across the carbonyl, demonstrates high atom economy.

Another approach with potentially high atom economy is the isomerization of propargyl alcohols into conjugated carbonyl compounds, which is an atom-economic method for synthesizing such compounds. nih.gov Rearrangement reactions are also considered environmentally preferable from an atom economy perspective as they have a 100% atom economy. scranton.edu

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | Relevance to Propiophenone Synthesis |

|---|---|---|---|

| Addition | A + B → C | High (often 100%) | Grignard addition to an aldehyde to form a secondary alcohol precursor. google.com |

| Rearrangement | A → B | 100% | Isomerization of substituted propargyl alcohols to form enones. nih.govscranton.edu |

| Substitution | A + B → C + D | Lower | Friedel-Crafts acylation, where D is a byproduct like HCl. chemicalbook.comscribd.com |

| Elimination | A → B + C | Lower | Not a primary route for this target molecule, but common in organic synthesis. |

By prioritizing addition and rearrangement reactions and designing catalytic cycles that minimize byproduct formation, researchers can significantly improve the atom economy of syntheses for compounds like 3-(4-Methylphenyl)propiophenone.

Adoption of Environmentally Benign Solvents and Solvent-Free Systems

Traditional organic synthesis often relies on volatile and hazardous organic solvents like dichloromethane (B109758), which pose environmental and health risks. chemicalbook.com Green chemistry promotes the use of safer, more environmentally benign alternatives or, ideally, solvent-free reaction conditions. sigmaaldrich.com

For the synthesis of propiophenone derivatives, research has explored various greener solvent systems. A patent for the synthesis of 3'-methyl propiophenone specifies the use of water or acetonitrile (B52724) as the solvent, which are generally considered more environmentally friendly than chlorinated hydrocarbons. google.com Water is particularly attractive as a solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net

Other green solvent alternatives that are gaining traction in organic synthesis include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is an excellent alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable than THF and resists peroxide formation, enhancing safety. sigmaaldrich.com

Polyethylene glycols (PEGs) and Glycerol: These are biodegradable and have low volatility. springerprofessional.de

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, but their toxicity and biodegradability must be carefully assessed. researchgate.net

Solvent-free systems, where the reaction occurs in the absence of a solvent, represent an even greener approach. Mechanochemical methods, for example, conduct reactions by grinding or milling solid reactants, eliminating the need for bulk solvents entirely. nih.gov

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Key Advantages | Potential Applications in Propiophenone Synthesis |

|---|---|---|---|

| Water | Natural | Non-toxic, non-flammable, abundant | Catalytic oxidations, reactions with water-soluble catalysts. google.com |

| 2-MeTHF | Renewable | Higher boiling point than THF, forms azeotrope with water for easy removal | Grignard reactions, nucleophilic substitutions. sigmaaldrich.com |

| CPME | Petrochemical | High stability, resists peroxide formation, hydrophobic | Organometallic reactions, extractions. sigmaaldrich.com |

| Ethanol (B145695) | Renewable | Biodegradable, low toxicity | As a solvent and potentially as a hydrogen source in transfer hydrogenations. nih.gov |

The choice of solvent is crucial and must be tailored to the specific reaction. For instance, in the synthesis of 3′,4′-(Methylenedioxy)propiophenone, dichloromethane was used. chemicalbook.com Replacing this with a greener alternative like 2-MeTHF could significantly reduce the environmental footprint of the process.

Energy-Efficient Synthetic Techniques (e.g., Microwave, Ultrasonication, Mechanochemistry)

Reducing energy consumption is a key tenet of green chemistry. This can be achieved by developing synthetic methods that proceed at ambient temperature and pressure or by using alternative energy sources that offer more efficient heating and shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times (from hours to minutes) and improved yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and has been shown to be scalable. nih.govnih.gov A study on the synthesis of methoxylated propiophenones directly compared conventional heating with microwave and ultrasound methods, highlighting the significant time savings of the energy-efficient techniques. researchgate.net The synthesis of PTAA polymers, for instance, saw reaction times decrease from over 24 hours with conventional heating to just 30 minutes using microwave assistance. researchgate.net

Ultrasonication: Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can promote mass transfer and generate localized high temperatures and pressures, accelerating reactions at ambient bulk temperatures. orgchemres.orgresearchgate.net It is particularly effective for heterogeneous reactions and has been used to synthesize various compounds in aqueous media, offering high yields and simple workups. orgchemres.orgnih.gov For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones was achieved with short reaction times and high yields using ultrasound in water. orgchemres.org

Mechanochemistry: Mechanochemical synthesis involves the use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvents. nih.gov This solvent-free approach not only reduces waste but can also lead to the formation of products that are inaccessible through traditional solution-phase chemistry. nih.gov

Table 3: Comparison of Energy-Efficient Synthetic Techniques

| Technique | Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave | Dielectric heating | Rapid heating, shorter reaction times, improved yields, scalability. nih.govresearchgate.net | Friedel-Crafts acylation, oxidation of alcohol precursors. |

| Ultrasonication | Acoustic cavitation | Enhanced mass transfer, room temperature operation, high yields. orgchemres.orgresearchgate.net | Catalyst-free reactions in water, heterogeneous catalysis. nih.gov |

| Mechanochemistry | Mechanical force | Solvent-free, access to novel reactivity, reduced waste. nih.gov | Solid-state synthesis of the ketone or its precursors. |

By adopting these energy-efficient techniques, the synthesis of this compound can be made faster, more efficient, and more environmentally sustainable.

Strategies for Reduced Derivative Use in Synthesis

A core principle of green chemistry is to minimize or avoid the use of derivatization—such as the use of protecting groups or temporary modifications of physical/chemical processes—whenever possible. nih.gov Such steps add complexity to a synthesis, require additional reagents, and generate more waste.

Synthetic strategies for this compound and its isomers can be evaluated based on their directness.

Direct Functionalization: The Friedel-Crafts acylation of toluene with propionyl chloride is a relatively direct, one-step method to produce 4'-methylpropiophenone. chemicalbook.com This approach avoids the need to pre-functionalize the aromatic ring or use protecting groups, making it an efficient route from a step-economy perspective.

Step-Intensive Routes: In contrast, a multi-step synthesis that involves, for example, protecting a reactive functional group, performing a series of transformations, and then deprotecting the group, is less desirable. For instance, the synthesis of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides involves several steps, including reduction of a nitro group and subsequent sulfonylation, which is more complex than a direct acylation. openpharmaceuticalsciencesjournal.com

The ideal synthesis is one that proceeds from readily available starting materials to the final product in the fewest possible steps. One-pot reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, are an excellent example of this principle in action. nih.gov This approach saves time, energy, and resources associated with workup and purification procedures.

Stereoselective Transformations and Chiral Derivatives of 3 4 Methylphenyl Propiophenone

Asymmetric Catalysis for Enantioselective Functionalization

Asymmetric catalysis provides a powerful and atom-economical approach to introduce chirality, and the asymmetric reduction of the carbonyl group in propiophenone (B1677668) derivatives is a well-established method for generating chiral alcohols. While direct studies on 3-(4-methylphenyl)propiophenone are not extensively documented in publicly available literature, significant research on structurally analogous ketones, such as β-chloro-propiophenone and acetophenone (B1666503) derivatives, offers valuable insights into the methodologies applicable to this substrate.

One prominent strategy involves the use of chiral catalysts for asymmetric hydrogenation. For instance, studies on the asymmetric catalytic hydrogenation of β-chloro-propiophenone have demonstrated the efficacy of supported iron-based chiral catalysts. ccsenet.org The reaction conditions, including temperature, pressure, and the concentration of additives like potassium hydroxide, have been shown to significantly influence both the conversion and the enantiomeric excess (e.e.) of the resulting (S)-3-chloro-1-phenyl-1-propanol. ccsenet.org Optimal conditions have been reported to achieve high yields and enantioselectivities. ccsenet.org

Another successful approach employs ruthenium nanoparticles immobilized in ionic liquids. This system, when treated with a chiral modifier such as (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN), has proven effective in the asymmetric hydrogenation of acetophenone and its derivatives. pku.edu.cn This method has yielded high conversions and significant enantiomeric excess for the corresponding chiral alcohols. pku.edu.cn The catalyst, being immobilized in the ionic liquid phase, can also be recycled and reused multiple times, adding to the process's efficiency and sustainability. pku.edu.cn These examples underscore the potential for achieving high levels of enantioselectivity in the reduction of aryl ketones like this compound through the careful selection of catalyst, chiral ligand, and reaction conditions.

Table 1: Asymmetric Hydrogenation of Propiophenone Analogs

| Substrate | Catalyst System | Product | Conversion (%) | e.e. (%) | Reference |

| β-chloro-propiophenone | Supported iron-based chiral catalyst/KOH | (S)-3-chloro-1-phenyl-1-propanol | 99 | 90 | ccsenet.org |

| Acetophenone | Ru nanoparticles/(1S, 2S)-DPEN in [BMIM]BF4 | (R)-1-phenylethanol | 100 | 79.1 | pku.edu.cn |

Control of Stereochemistry in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The stereoselective control of these reactions presents a significant challenge but also a great opportunity for the synthesis of complex chiral molecules. While specific MCRs involving this compound are not widely reported, the principles of stereocontrol in MCRs with similar ketones are well-established.

The Passerini reaction, a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide, is a classic example of an MCR. wikipedia.org By employing chiral auxiliaries or catalysts, it is possible to induce stereoselectivity in the formation of the α-acyloxy amide products. The reaction is understood to proceed through either a concerted or an ionic mechanism, depending on the solvent and concentration of reactants. wikipedia.org

More advanced strategies involve the use of metal catalysts to control the stereochemical outcome. For example, a general strategy for the enantio- and diastereoselective four-component coupling has been developed using weakly basic lithium zincate species. nih.gov This method allows for the conjugate addition of an organozincate to an enone, followed by a C-acylation, and a subsequent stereo- and site-selective addition of an alkyllithium reagent, all controlled by the zinc catalyst. nih.gov Such a strategy could be conceptually applied to derivatives of this compound to generate multiple stereocenters in a single, controlled process. The development of stereoselective MCRs often relies on the careful design of chiral ligands or catalysts that can effectively orchestrate the approach of the different components in the transition state, thereby dictating the stereochemistry of the final product.

Enantioconvergent Methodologies

Enantioconvergent synthesis offers an elegant solution to the challenge of utilizing racemic starting materials, transforming both enantiomers of a racemate into a single, enantiomerically enriched product. This is often achieved through dynamic kinetic resolution (DKR), a process where a racemic starting material is continuously racemized under the reaction conditions while one enantiomer is selectively transformed into the product.

A pertinent example is the asymmetric hydrogenation of racemic α-(N-benzoyl-N-methylamino)propiophenone. nih.gov In this process, a polymer-immobilized chiral diamine-ruthenium-BINAP-t-BuOK system is used as the catalyst. nih.gov The catalyst facilitates the rapid racemization of the starting material while selectively hydrogenating one enantiomer to yield the syn-β-amide alcohol with nearly perfect enantioselectivity. nih.gov This approach effectively converts the entire racemic starting material into a single stereoisomeric product.

Another powerful enantioconvergent method is the Baeyer-Villiger monooxygenase-catalyzed oxidation of racemic ketones. For instance, a mutant of phenylacetone (B166967) monooxygenase has been successfully used in the regioselective dynamic kinetic resolution of racemic benzofused ketones to produce chiral 3-substituted 3,4-dihydroisocoumarins in high yields and optical purities. nih.gov In this biocatalytic approach, the enzyme selectively oxidizes one enantiomer of the ketone while the unreacted enantiomer is racemized in situ, leading to a high yield of a single enantiomer of the lactone product. nih.gov These enantioconvergent strategies highlight the potential for efficiently converting racemic precursors related to this compound into valuable, enantiomerically pure chiral building blocks.

Table 2: Enantioconvergent Transformations of Propiophenone Derivatives

| Starting Material | Methodology | Catalyst/Enzyme | Product | Yield (%) | e.e. (%) | Reference |

| Racemic α-(N-benzoyl-N-methylamino)propiophenone | Dynamic Kinetic Resolution (Asymmetric Hydrogenation) | Polymer-immobilized chiral diamine-ruthenium-BINAP-t-BuOK | syn-β-amide alcohol | - | ~100 | nih.gov |

| Racemic benzofused ketones | Dynamic Kinetic Resolution (Baeyer-Villiger Oxidation) | Phenylacetone monooxygenase (M446G PAMO) | Chiral 3-substituted 3,4-dihydroisocoumarins | High | High | nih.gov |

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities

The development and application of 3-(4-Methylphenyl)propiophenone and its derivatives are met with both hurdles and potential breakthroughs. These are largely influenced by the efficiency of synthetic routes and the potential for these molecules to be utilized in various scientific and industrial fields.

Challenges in Synthesis and Scale-Up:

A primary challenge in the synthesis of this compound lies in achieving high yields and selectivity in a cost-effective and environmentally benign manner. Traditional methods for synthesizing propiophenone (B1677668) derivatives, such as Friedel-Crafts acylation, often require harsh conditions and stoichiometric amounts of Lewis acid catalysts, leading to significant waste. For a non-symmetrical compound like this compound, regioselectivity during synthesis can also be a significant hurdle, potentially leading to the formation of undesired isomers.

Furthermore, the scale-up of synthetic processes from the laboratory to an industrial scale presents its own set of difficulties. These can include managing reaction exotherms, handling hazardous reagents like Grignard reagents (e.g., ethylmagnesium bromide) which might be used in some synthetic approaches, and ensuring consistent product quality. The synthesis of a related compound, 3'-methyl propiophenone, highlights the use of a multi-step process involving a Grignard reaction followed by oxidation, which underscores the complexities that can be involved.

Opportunities for Application:

Despite the synthetic challenges, the structural motif of this compound offers considerable opportunities for research and application. Propiophenone derivatives have been investigated for their potential in medicinal chemistry. For instance, derivatives of the isomeric 4'-methylpropiophenone (B145568) are used as intermediates in the synthesis of muscle relaxants and other pharmaceuticals. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its structure could be modified to create libraries of compounds for screening against various biological targets.

Beyond pharmaceuticals, the ketone functionality and the aromatic rings present in this compound make it a candidate for applications in materials science. Aromatic ketones are known to act as photoinitiators in polymerization reactions. The specific substitution pattern of this compound could influence its photochemical properties, potentially leading to the development of novel polymers with tailored characteristics.

Emerging Methodologies and Interdisciplinary Research

To overcome the current challenges and unlock the full potential of this compound, researchers are increasingly turning to innovative synthetic methods and fostering collaborations across different scientific disciplines.

Emerging Synthetic Methodologies:

The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient and sustainable processes. For the synthesis of propiophenones and their derivatives, several emerging methodologies hold promise:

Advanced Catalysis: The development of novel catalytic systems is at the forefront of modern organic synthesis. This includes the use of transition metal catalysts for cross-coupling reactions, which could offer alternative and more selective routes to compounds like this compound. Furthermore, the use of biocatalysts, such as enzymes, is a growing area that could provide highly selective and environmentally friendly synthetic pathways.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of related propiophenones has been successfully demonstrated using flow reactors, suggesting that this technology could be applied to produce this compound with greater control and efficiency.